molecular formula C15H21NO3 B8068512 tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate

tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate

Cat. No.: B8068512
M. Wt: 263.33 g/mol
InChI Key: OIYWHKJHLNXZJC-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate protecting group attached to a phenyl ring, which is further substituted with a cyclopropyl group bearing a hydroxymethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate can be achieved through a multi-step process:

    Formation of the Cyclopropyl Intermediate: The starting material, 4-bromobenzyl alcohol, undergoes a cyclopropanation reaction to introduce the cyclopropyl group. This can be achieved using a reagent such as diiodomethane in the presence of a zinc-copper couple.

    Hydroxymethylation: The cyclopropyl intermediate is then subjected to hydroxymethylation, typically using formaldehyde and a base such as sodium hydroxide.

    Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This is done by reacting the hydroxymethylated intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the carbamate group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of the corresponding amine from the carbamate.

    Substitution: Introduction of nitro or halogen groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate is used as a protecting group for amines. The tert-butyl carbamate group is stable under a variety of conditions but can be removed under acidic conditions, making it useful in multi-step synthetic routes.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. The carbamate group can be used to mask the amine functionality, improving the pharmacokinetic properties of drug candidates.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) where protection of amine groups is necessary during the synthetic process.

Mechanism of Action

The mechanism by which tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during synthesis. Upon completion of the desired synthetic steps, the protecting group can be removed under acidic conditions, revealing the free amine.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-phenylcarbamate
  • tert-Butyl N-(4-hydroxyphenyl)carbamate
  • tert-Butyl N-(cyclopropylmethyl)carbamate

Uniqueness

tert-Butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This can influence the reactivity and stability of the compound, making it particularly useful in specific synthetic applications where such properties are desirable.

Properties

IUPAC Name

tert-butyl N-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-12-6-4-11(5-7-12)15(10-17)8-9-15/h4-7,17H,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYWHKJHLNXZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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